RK-682, Streptomyces sp.
Overview
Description
RK-682, Streptomyces sp. is an effective tyrosine phosphatase inhibitor . It does not permeate the cell membrane and has been reported to inhibit the G1/S transition of the cell cycle, the dephosphorylation activity of VHR and CD45, and also enhance levels of phosphotyrosine in Ball-1 cells .
Synthesis Analysis
The synthesis of RK-682 has been studied in detail. The heterologous expression of rk genes in Saccharopolyspora erythraea and reconstitution of the RK-682 pathway using recombinant enzymes have been reported . RkD is the enzyme required for RK-682 formation from acyl carrier protein-bound substrates .
Molecular Structure Analysis
The molecular weight of RK-682 is 368.5 and its molecular formula is C21H36O5 . It is a potent protein phosphatase inhibitor .
Chemical Reactions Analysis
RK-682 is a linear 3-acyltetronic acid . The synthesis of a focused tetronic acid library based on the RK-682 scaffold resulted in additional compounds which inhibited VHR with IC50 values in the range between 4 and 40 μM .
Physical And Chemical Properties Analysis
RK-682 appears as a pale yellow solid . It is soluble in DMSO (25 mg/ml), 100% ethanol (10 mg/ml), methanol, or dimethyl formamide .
Scientific Research Applications
Summary of the Application
The protein phosphatase inhibitor RK-682 is a potentially valuable tetronate polyketide natural product . Understanding how the tetronate ring is formed has been a challenge due to the inaccessibility of the putative substrates .
Methods of Application or Experimental Procedures
The rk genes were heterologously expressed in Saccharopolyspora erythraea . The RK-682 pathway was reconstituted using recombinant enzymes . It was shown that RkD is the enzyme required for RK-682 formation from acyl carrier protein-bound substrates .
Results or Outcomes Obtained
The heterologous expression of rk genes in Saccharopolyspora erythraea and reconstitution of the RK-682 pathway using recombinant enzymes showed that RkD is the enzyme required for RK-682 formation from acyl carrier protein-bound substrates .
Oncology: Inhibition of Heparanase and VHR Phosphatase
Summary of the Application
Heparanase is an enzyme that induces the release of growth factors such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), making it an interesting target for anti-tumor agents . RK-682 has been found to inhibit both VHR phosphatase and heparanase .
Results or Outcomes Obtained
While specific results or outcomes are not provided in the available resources, the inhibition of heparanase and VHR phosphatase by RK-682 suggests potential anti-tumor applications .
Safety And Hazards
properties
IUPAC Name |
4-hexadecanoyl-3-hydroxy-2-(hydroxymethyl)-2H-furan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(23)19-20(24)18(16-22)26-21(19)25/h18,22,24H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSLHQKWLYYAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)C1=C(C(OC1=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
RK-682, Streptomyces sp. |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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